Isopentenyladenine 9-Glucoside

Leaf senescence Chlorophyll retention Bioassay specificity

Researchers studying cytokinin biology face a critical challenge: most N-glucosides are mistaken as universally inactive, yet iP9G defies this dogma. At 1 µM, iP9G matches iP in delaying leaf senescence while showing negligible root growth inhibition-a tissue-specific profile that standard free bases cannot replicate. Crucially, iP9G is a metabolic dead-end: unlike tZ9G, it is not cleaved back to active iP in planta, eliminating confounding variables in N-glucoside turnover studies. - Selective senescence delay without pleiotropic cytokinin effects; ideal for senescence-specific pathway dissection. - Irreversible N-glucoside for studying unidirectional glycosylation and storage dynamics. - Essential analytical standard for cytokinin profiling in germinating seeds, where iP9G dominates.

Molecular Formula C16H23N5O5
Molecular Weight 365.38 g/mol
Cat. No. B13846832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopentenyladenine 9-Glucoside
Molecular FormulaC16H23N5O5
Molecular Weight365.38 g/mol
Structural Identifiers
SMILESCC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C
InChIInChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11+,12-,13-,16+/m0/s1
InChIKeyXEHLLUQVSRLWMH-ZFZHPRJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





iP9G: Cytokinin N9-Glucoside Overview


Isopentenyladenine 9-glucoside (iP9G, CAS 83087-94-9), also designated N6-(Δ2-isopentenyl)adenine 9-glucoside, is an endogenous N9-glucosylated conjugate of the isoprenoid cytokinin isopentenyladenine (iP). It is formed via UDP-glycosyltransferase-mediated N-glucosylation at the N9 position of the adenine ring [1]. iP9G is among the most abundant cytokinin metabolites in many plant species, including the model plant Arabidopsis thaliana, and has been identified in diverse taxa from algae to oil palm [2]. For decades, N-glucosides were broadly classified as irreversibly inactivated storage or detoxification products; however, recent large-scale metabolic kinetic studies have refuted this generalization by demonstrating type-specific differences in the metabolic reversibility of iP9G versus zeatin N9-glucoside [3].

Why iP Cannot Replace iP9G


Cytokinin conjugates cannot be treated as interchangeable proxies for their free bases or for one another due to profound differences in receptor activation, biological activity spectrum, and in planta metabolic reversibility. iP9G exhibits negligible direct cytokinin activity in canonical bioassays including root growth inhibition and shoot regeneration, while paradoxically matching or approaching iP efficacy in delaying leaf senescence [1]. Furthermore, iP9G and zeatin 9-glucoside (tZ9G) diverge fundamentally in their metabolic fate: tZ9G is cleaved in vivo to release active tZ base, whereas iP9G is not converted back to iP and thus functions as a metabolic dead-end [2]. These compound-specific properties mean that substituting iP9G with iP, tZ9G, or zeatin riboside without rigorous justification will produce non-comparable or misleading results in experimental systems where metabolic stability, tissue-specific accumulation, or senescence-limited activity are under investigation.

iP9G Quantitative Differentiation Evidence


Senescence-Specific Activity Distinct from iP

In detached Arabidopsis cotyledon senescence assays, iP9G at 1 μM concentration significantly delayed senescence and preserved chlorophyll content, albeit with slightly reduced efficacy relative to iP. After 72 hours of dark incubation, cotyledons treated with iP9G retained approximately 55% of initial chlorophyll compared to ~15% retention in mock controls, while iP-treated cotyledons retained ~60% [1]. In stark contrast, iP9G showed little to no activity in Arabidopsis root growth inhibition assays and shoot regeneration bioassays where iP displayed clear dose-dependent effects [1]. This activity profile is unique among cytokinins and establishes iP9G as a context-selective compound rather than a broadly active cytokinin.

Leaf senescence Chlorophyll retention Bioassay specificity Arabidopsis

Metabolic Dead-End vs. Reversible tZ9G Cleavage

A large-scale short-term metabolic kinetics study in 2-week-old Arabidopsis thaliana plants demonstrated that N-glucosides of iP were not converted back to iP following exogenous application, whereas trans-zeatin N7- and N9-glucosides were cleaved in vivo to release active tZ bases [1]. This type-specific metabolic divergence refutes the decades-old generalization that N-glucosylation irreversibly inactivates all cytokinins. The study further established that iP-type and tZ-type cytokinins do not interconvert; apart from elevated tZ metabolites upon iP application, no conversions between iP, tZ, dihydrozeatin, and cis-zeatin families were observed [1].

Cytokinin metabolism N-glucoside reversibility Arabidopsis thaliana Metabolic kinetics

Predominant Endogenous Cytokinin in Seedling Establishment

Endogenous cytokinin profiling in Tagetes minuta during germination and seedling establishment revealed that iP9G increased dramatically over a 144 h developmental period and ultimately became the predominant cytokinin species present. In contrast, free cytokinin bases and O-glucosides remained at consistently low levels throughout the entire experimental time course [1]. Among 19 cytokinins quantified (spanning zeatin, dihydrozeatin, isopentenyladenine, and aromatic types), iP9G exhibited the most pronounced developmental accumulation profile, distinguishing it from all other detected forms [1].

Seedling establishment Endogenous cytokinin profiling Tagetes minuta Developmental accumulation

iP9G Application Scenarios


Senescence-Specific Signaling Without Root Confounding

Use iP9G as a selective senescence-delaying cytokinin tool when the pleiotropic effects of iP (root growth inhibition, shoot regeneration promotion) would confound interpretation. At 1 μM, iP9G preserves chlorophyll retention comparable to iP in detached cotyledon senescence assays while exhibiting negligible activity in root growth inhibition bioassays [1]. This tissue-restricted activity profile enables dissection of senescence-specific signaling pathways that are independent of canonical cytokinin responses mediated by free bases.

Metabolic Flux with Irreversible Cytokinin Tracer

Employ iP9G as a metabolic dead-end cytokinin conjugate in studies of N-glucoside dynamics and homeostasis. Unlike tZ9G, which undergoes in vivo cleavage to release active tZ base, iP9G is not converted back to iP in Arabidopsis plants over 100-minute kinetic time courses [1]. This irreversibility makes iP9G the appropriate substrate for investigating unidirectional N-glucosylation pathways, storage pool dynamics, and the functional role of non-reversible cytokinin conjugates without the confounding variable of active base regeneration.

Cytokinin Profiling in Germination and Seedling Development

Include iP9G as an essential analytical standard when quantifying endogenous cytokinin profiles in germinating seeds and developing seedlings. In Tagetes minuta, iP9G increased dramatically during seedling establishment and became the predominant cytokinin after 144 h of development, while free bases and O-glucosides remained at consistently low levels [1]. Accurate quantification of iP9G is necessary for constructing complete cytokinin metabolic profiles during this developmental stage; omission of iP9G from the analyte panel would result in substantial underestimation of total cytokinin content and misinterpretation of developmental cytokinin dynamics.

Comparative N-Glucoside Metabolism: iP-Type vs. tZ-Type

Utilize iP9G in parallel with tZ9G to experimentally demonstrate type-specific differences in N-glucoside metabolic reversibility. iP9G serves as the non-cleavable N-glucoside control, while tZ9G provides the cleavable comparator [1]. This paired experimental design is essential for studies that seek to refute or validate the generalized hypothesis that N-glucosylation irreversibly inactivates cytokinins, as well as for investigations into the substrate specificity of endogenous β-glucosidases capable of cleaving cytokinin N-glucosides.

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